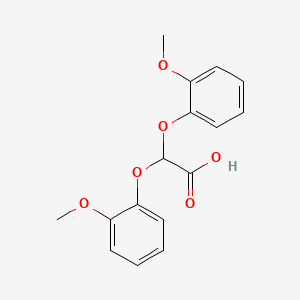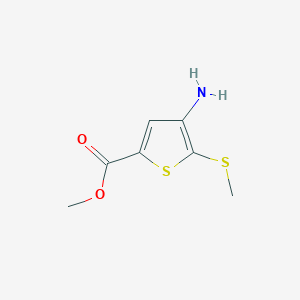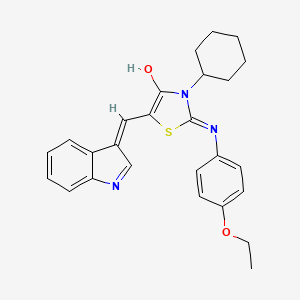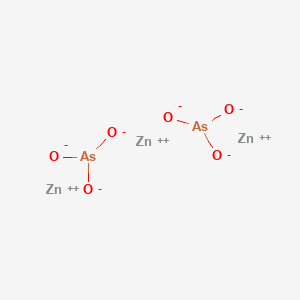
Zinc arsenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc arsenite is an inorganic compound composed of zinc, arsenic, and oxygen. It is typically encountered as a white powder and is known for its toxicity. Historically, it has been used as a wood preservative and insecticide due to its biocidal properties. its use is tightly regulated because of the severe health risks associated with arsenic compounds .
Vorbereitungsmethoden
Zinc arsenite can be synthesized through various methods. One common synthetic route involves the reaction of zinc oxide with arsenious acid. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of this compound. Industrial production methods often involve the precipitation of this compound from a solution containing zinc and arsenic ions .
Analyse Chemischer Reaktionen
Zinc arsenite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc arsenate.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where arsenic is replaced by other elements or compounds.
Common reagents used in these reactions include strong acids and bases, which can alter the oxidation state of arsenic and zinc. Major products formed from these reactions include zinc arsenate and other zinc compounds .
Wissenschaftliche Forschungsanwendungen
Zinc arsenite has several applications in scientific research:
Chemistry: It is used in the study of arsenic compounds and their reactions.
Biology: Research on this compound helps understand the toxicological effects of arsenic on biological systems.
Medicine: While not commonly used directly in medicine, studies on this compound
Eigenschaften
CAS-Nummer |
28837-97-0 |
|---|---|
Molekularformel |
As2O6Zn3 |
Molekulargewicht |
442.0 g/mol |
IUPAC-Name |
trizinc;diarsorite |
InChI |
InChI=1S/2AsO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 |
InChI-Schlüssel |
XHXZYMKBDDMBAO-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Physikalische Beschreibung |
Colorless solid soluble in acids, but insoluble in water; [Hawley] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


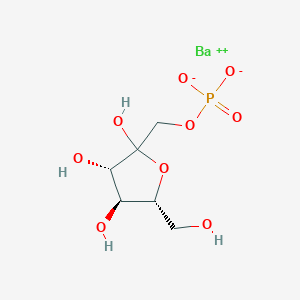
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
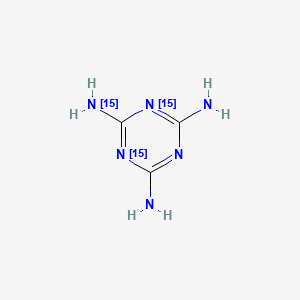
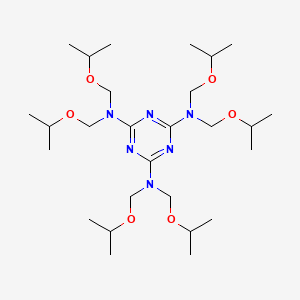
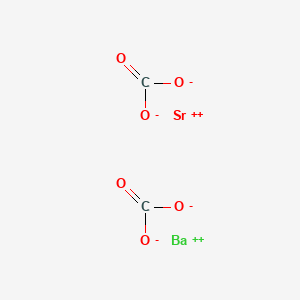
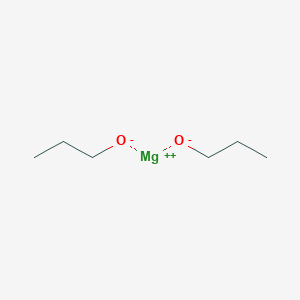
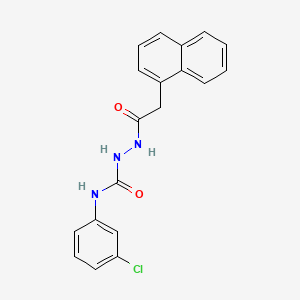
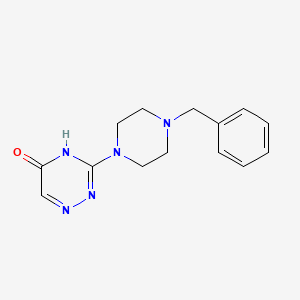
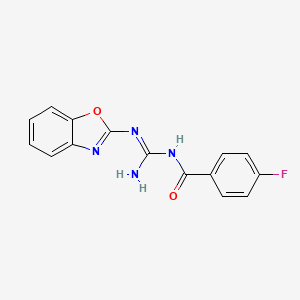
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
